molecular formula C14H8BrFO3 B5765190 4-bromo-2-formylphenyl 4-fluorobenzoate

4-bromo-2-formylphenyl 4-fluorobenzoate

Cat. No. B5765190
M. Wt: 323.11 g/mol
InChI Key: FUIVKRGOOYEPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-formylphenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of benzoic acid and contains both bromine and fluorine atoms. The unique properties of 4-bromo-2-formylphenyl 4-fluorobenzoate make it an interesting subject for research, particularly in the fields of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-bromo-2-formylphenyl 4-fluorobenzoate is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-formylphenyl 4-fluorobenzoate can affect various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular metabolism. Additionally, 4-bromo-2-formylphenyl 4-fluorobenzoate has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-formylphenyl 4-fluorobenzoate in lab experiments is its ability to interact with specific proteins and enzymes, making it a useful tool for studying various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research involving 4-bromo-2-formylphenyl 4-fluorobenzoate. One possible direction is the development of new drugs based on this compound, particularly for the treatment of inflammatory and oxidative stress-related diseases. Another direction is the further exploration of the compound's mechanism of action and its interactions with specific proteins and enzymes. Finally, research could focus on developing new synthesis methods for 4-bromo-2-formylphenyl 4-fluorobenzoate, which could lead to the development of new compounds with unique properties and potential applications.

Synthesis Methods

The synthesis of 4-bromo-2-formylphenyl 4-fluorobenzoate involves the reaction of 4-bromo-2-formylphenol with 4-fluorobenzoic acid in the presence of a catalyst. The reaction proceeds through an esterification process, where the carboxylic acid group of the 4-fluorobenzoic acid reacts with the hydroxyl group of the 4-bromo-2-formylphenol to form the ester compound.

Scientific Research Applications

4-bromo-2-formylphenyl 4-fluorobenzoate has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, this compound has been used as a building block for the synthesis of other complex organic compounds. In biochemistry and pharmacology, 4-bromo-2-formylphenyl 4-fluorobenzoate has been studied for its potential as a drug target and for its ability to interact with proteins and enzymes.

properties

IUPAC Name

(4-bromo-2-formylphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFO3/c15-11-3-6-13(10(7-11)8-17)19-14(18)9-1-4-12(16)5-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIVKRGOOYEPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-formylphenyl) 4-fluorobenzoate

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